3,3'-methanediylbis(6-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoic acid)
Description
3,3'-Methanediylbis(6-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoic acid) is a bifunctional aromatic compound characterized by two benzoic acid cores bridged via a methane group. Each benzoic acid moiety is substituted at the 6-position with an amino group linked to a 3,4-dimethoxyphenyl acetyl substituent. While direct data on its synthesis or applications are absent in the provided evidence, structurally related compounds (e.g., sulfonamide analogs, methyl esters, and phenolic derivatives) suggest applications in pharmacological research, synthetic intermediates, or fine chemicals .
Properties
IUPAC Name |
5-[[3-carboxy-4-[[2-(3,4-dimethoxyphenyl)acetyl]amino]phenyl]methyl]-2-[[2-(3,4-dimethoxyphenyl)acetyl]amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H34N2O10/c1-44-28-11-7-22(16-30(28)46-3)18-32(38)36-26-9-5-20(14-24(26)34(40)41)13-21-6-10-27(25(15-21)35(42)43)37-33(39)19-23-8-12-29(45-2)31(17-23)47-4/h5-12,14-17H,13,18-19H2,1-4H3,(H,36,38)(H,37,39)(H,40,41)(H,42,43) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWAJIGSQIXOQOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2=C(C=C(C=C2)CC3=CC(=C(C=C3)NC(=O)CC4=CC(=C(C=C4)OC)OC)C(=O)O)C(=O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H34N2O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40385904 | |
| Record name | STK060085 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40385904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
642.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5477-47-4 | |
| Record name | STK060085 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40385904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-methanediylbis(6-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoic acid) typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 3,4-dimethoxyphenylacetic acid with 6-amino-3,3’-methanediylbisbenzoic acid under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated reactors and continuous flow systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3,3’-methanediylbis(6-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoic acid) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, where halogens or other substituents can be introduced using reagents like halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Halogenated aromatic compounds, substituted aromatic compounds
Scientific Research Applications
3,3’-methanediylbis(6-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoic acid) has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3,3’-methanediylbis(6-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoic acid) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Data Table: Key Properties of Comparable Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Applications |
|---|---|---|---|---|
| Target Compound* | C₃₂H₃₂N₂O₁₀ | ~636.6 | Bis-amide, dimethoxy, carboxylic acid | Pharmacological research |
| 3,3'-Methylenebis(6-{[(4-MePh)SO₂]amino}BA) | C₂₉H₂₆N₂O₈S₂ | 594.66 | Sulfonamide, methyl, carboxylic acid | Synthetic intermediates |
| 3,4-Dimethoxybenzoic acid methyl ester | C₁₀H₁₂O₄ | 196.20 | Methyl ester, dimethoxy | Chromatography standards |
| Caffeic Acid | C₉H₈O₄ | 180.16 | Dihydroxy, propenoic acid | Antioxidant, food/cosmetic research |
*Inferred data due to absence of direct evidence.
Biological Activity
Molecular Formula and Weight
- Molecular Formula : C₃₃H₃₄N₂O₆
- Molecular Weight : 546.64 g/mol
Structure
The compound features multiple functional groups that contribute to its biological properties. The structure includes:
- Two benzoic acid moieties connected by a methylene bridge.
- Acetamido and dimethoxyphenyl substituents that may enhance its interaction with biological targets.
Antimicrobial Activity
Recent studies have indicated that derivatives of benzoic acid exhibit significant antimicrobial properties. The compound's structure suggests potential activity against various pathogens due to the presence of the acetamido group, which is known for enhancing antibacterial efficacy.
Case Study: Antibacterial Efficacy
A study evaluated the antibacterial properties of similar benzoic acid derivatives against Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values were found to be between 3.12 μg/mL and 12.5 μg/mL, with controls showing lower MIC values for established antibiotics like ciprofloxacin (2 μg/mL) . While specific data for 3,3'-methanediylbis(6-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoic acid) is limited, its structural similarities suggest a potential for comparable activity.
Anti-inflammatory Properties
Research indicates that compounds with similar structural characteristics can modulate inflammatory responses. The presence of methoxy groups may enhance anti-inflammatory activity by inhibiting pro-inflammatory cytokines.
The proposed mechanism involves the inhibition of nuclear factor kappa B (NF-κB) signaling pathways, which are crucial in mediating inflammatory responses. This inhibition can lead to reduced expression of inflammatory markers .
Cytotoxicity and Cancer Research
Preliminary studies on related compounds have shown cytotoxic effects against cancer cell lines. The ability of such compounds to induce apoptosis in cancer cells is attributed to their ability to interfere with cellular signaling pathways involved in cell proliferation and survival.
Research Findings
A study highlighted that certain benzoic acid derivatives exhibited IC50 values in the micromolar range against various cancer cell lines, indicating significant cytotoxic potential . Further research into 3,3'-methanediylbis(6-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoic acid) could elucidate its role in cancer therapeutics.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
